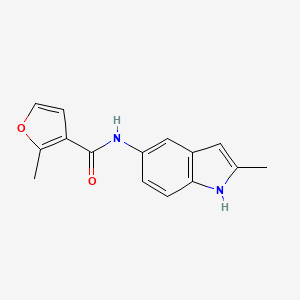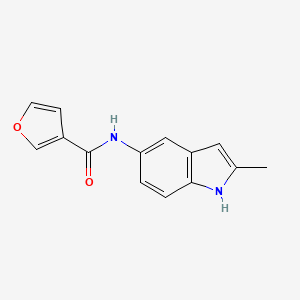![molecular formula C13H12FNO2 B7503567 N-[(2-fluorophenyl)methyl]-N-methylfuran-3-carboxamide](/img/structure/B7503567.png)
N-[(2-fluorophenyl)methyl]-N-methylfuran-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-fluorophenyl)methyl]-N-methylfuran-3-carboxamide, also known as FMF-3, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the furan carboxamide family, which is known for its diverse biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In
Mécanisme D'action
The mechanism of action of N-[(2-fluorophenyl)methyl]-N-methylfuran-3-carboxamide is not fully understood, but studies have suggested that it may work by inhibiting the activity of certain enzymes that are involved in cell signaling pathways. This inhibition can lead to the induction of apoptosis in cancer cells and the reduction of inflammation in the body.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, this compound has also been shown to have anti-viral properties. Studies have suggested that this compound can inhibit the replication of certain viruses, including the influenza virus.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of N-[(2-fluorophenyl)methyl]-N-methylfuran-3-carboxamide for lab experiments is its cost-effectiveness. The synthesis method has been optimized to produce a high yield of the compound, making it a cost-effective option for scientific research. Additionally, this compound has been shown to have a low toxicity profile, making it a safe option for lab experiments. However, one limitation of this compound is that its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.
Orientations Futures
There are several potential future directions for research on N-[(2-fluorophenyl)methyl]-N-methylfuran-3-carboxamide. One area of research could be in the development of this compound as a potential treatment for viral infections, including the influenza virus. Additionally, further research could be done to better understand the mechanism of action of this compound and how it can be used to target specific enzymes involved in cell signaling pathways. Finally, research could be done to explore the potential of this compound as a treatment option for other diseases, such as autoimmune disorders.
Méthodes De Synthèse
N-[(2-fluorophenyl)methyl]-N-methylfuran-3-carboxamide can be synthesized using a multi-step process that involves the reaction of 2-fluorobenzyl chloride with furan-3-carboxylic acid, followed by the addition of methylamine. The resulting product is then purified using chromatography techniques to obtain a high purity compound. The synthesis of this compound has been optimized to produce a high yield of the compound, making it a cost-effective option for scientific research.
Applications De Recherche Scientifique
N-[(2-fluorophenyl)methyl]-N-methylfuran-3-carboxamide has been studied extensively for its potential applications in scientific research. One of the primary areas of research has been in the field of cancer treatment. Studies have shown that this compound has anti-cancer properties and can induce apoptosis in cancer cells. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential treatment option for inflammatory diseases.
Propriétés
IUPAC Name |
N-[(2-fluorophenyl)methyl]-N-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO2/c1-15(13(16)11-6-7-17-9-11)8-10-4-2-3-5-12(10)14/h2-7,9H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVGSJIPLYQUPEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1F)C(=O)C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
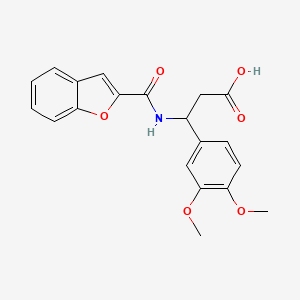
![1-[(2-Chlorophenyl)methyl]-1-methyl-3-pyridin-3-ylurea](/img/structure/B7503511.png)
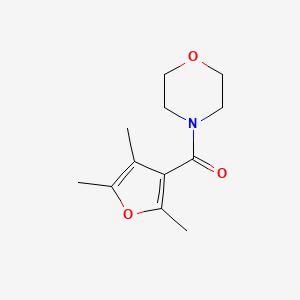

![3-[(5-Chlorothiophen-2-yl)sulfonylamino]naphthalene-2-carboxylic acid](/img/structure/B7503526.png)
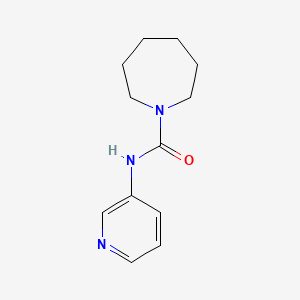
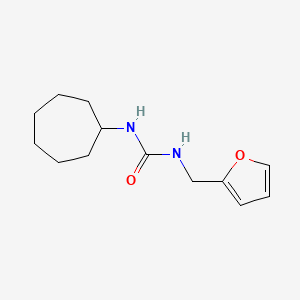
![N-[1-(5-methylfuran-2-yl)ethyl]cyclopropanecarboxamide](/img/structure/B7503561.png)

![2-Bicyclo[2.2.1]heptanyl 4-chloropyridine-2-carboxylate](/img/structure/B7503565.png)
